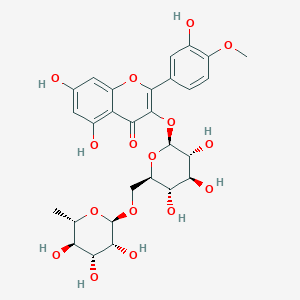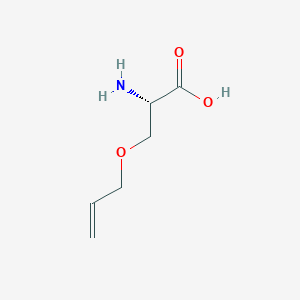![molecular formula C12H19NO2 B13063284 3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione](/img/structure/B13063284.png)
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione is a complex organic compound with the molecular formula C₁₂H₁₉NO₂. It is characterized by its unique bicyclic structure, which includes a pyrrolidine ring fused to a cyclopentane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production while maintaining the quality of the compound .
化学反应分析
Types of Reactions
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed .
科学研究应用
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand molecular interactions and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties.
Cyclopentane derivatives: These compounds share the cyclopentane ring structure and have comparable reactivity.
Bicyclic compounds: These compounds have two fused rings and often display unique chemical behaviors.
Uniqueness
3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)pentane-2,4-dione |
InChI |
InChI=1S/C12H19NO2/c1-7(14)11(8(2)15)12-10-5-3-4-9(10)6-13-12/h9-13H,3-6H2,1-2H3 |
InChI 键 |
SFSJBCBKIYHBLD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1C2CCCC2CN1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-Methylheptan-3-yl)amino]propan-1-ol](/img/structure/B13063202.png)

![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)




![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
![3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13063260.png)
![2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13063262.png)

![3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13063265.png)
